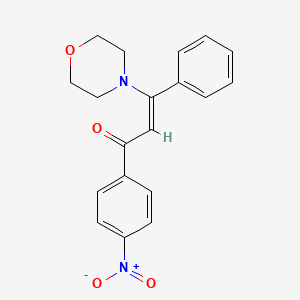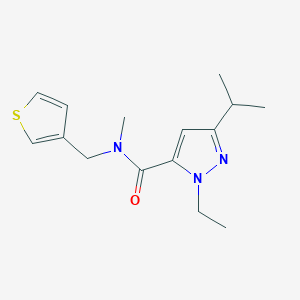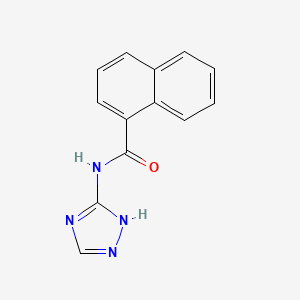![molecular formula C18H19FN2O4S B5374970 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide](/img/structure/B5374970.png)
3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide, also known as ABMS, is a sulfonamide compound that has been synthesized and studied for its potential applications as a therapeutic agent. ABMS has been found to have significant biochemical and physiological effects, and has been investigated for its mechanism of action and potential uses in scientific research.
作用机制
The exact mechanism of action of 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide is not yet fully understood, but it is thought to act by inhibiting the activity of enzymes involved in cellular signaling pathways. Specifically, 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide has been found to have significant biochemical and physiological effects, including inhibition of cellular proliferation and induction of apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide has several advantages for use in lab experiments, including its relatively low cost and availability, and its ability to selectively target specific cellular pathways. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for research on 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide, including further investigation of its mechanism of action and potential uses in cancer therapy and inflammatory disease. Other potential areas of research include the development of more selective and potent analogs of 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide, and the use of 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide as a tool for studying the role of sulfonamides in cellular signaling pathways.
合成方法
3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide can be synthesized using a variety of methods, including reaction of 4-fluorobenzenesulfonyl chloride with 2-benzyl-4-morpholinone in the presence of a base such as triethylamine. The resulting product can then be treated with ammonia to form 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide. Other methods of synthesis have also been reported in the literature.
科学研究应用
3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. It has been found to inhibit the growth and proliferation of cancer cells in vitro, and has shown promise as a potential anticancer agent in animal models. 3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide has also been investigated for its potential use as a tool for studying the role of sulfonamides in cellular signaling pathways.
属性
IUPAC Name |
3-(2-benzylmorpholine-4-carbonyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c19-17-7-6-15(26(20,23)24)11-16(17)18(22)21-8-9-25-14(12-21)10-13-4-2-1-3-5-13/h1-7,11,14H,8-10,12H2,(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYGZVNEMJYIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(2,4-dichloro-5-nitrophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5374894.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4,6-dimethyl-2-oxo-2H-pyran-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5374903.png)


![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5374942.png)
![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)
![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)

![methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)